molecular formula C6H8BNO3 B15233505 (2-(Hydroxyamino)phenyl)boronicacid

(2-(Hydroxyamino)phenyl)boronicacid

Cat. No.: B15233505
M. Wt: 152.95 g/mol
InChI Key: WUVKJNKJZYMLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Hydroxyamino)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom connected to two hydroxyl groups and an organic substituent. This particular compound features a hydroxyamino group attached to a phenyl ring, which is further connected to the boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Hydroxyamino)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a hydroxyamino compound. One common method is the hydroboration of an appropriate phenyl derivative, followed by oxidation to introduce the boronic acid functionality . Another approach involves the direct borylation of phenyl compounds using diboron reagents under catalytic conditions .

Industrial Production Methods

Industrial production of boronic acids, including (2-(Hydroxyamino)phenyl)boronic acid, often employs scalable methods such as the Suzuki-Miyaura coupling. This reaction is favored due to its mild conditions and high functional group tolerance . The process involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Chemical Reactions Analysis

Types of Reactions

(2-(Hydroxyamino)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Hydroxyamino)phenyl)boronic acid is unique due to the presence of the hydroxyamino group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with diol-containing biomolecules .

Properties

Molecular Formula

C6H8BNO3

Molecular Weight

152.95 g/mol

IUPAC Name

[2-(hydroxyamino)phenyl]boronic acid

InChI

InChI=1S/C6H8BNO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4,8-11H

InChI Key

WUVKJNKJZYMLLN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1NO)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.